molecular formula LaTl3 B14701106 CID 71358321 CAS No. 21260-26-4

CID 71358321

Cat. No.: B14701106
CAS No.: 21260-26-4
M. Wt: 752.06 g/mol
InChI Key: CCOKIJTUOBUGIH-UHFFFAOYSA-N
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Description

CID 71358321 (PubChem Compound Identifier 71358321) is a chemical compound cataloged in the PubChem database. PubChem entries typically include molecular formulas, mass spectra, and cross-references to related studies, enabling researchers to access standardized data for comparative analyses .

Properties

CAS No.

21260-26-4

Molecular Formula

LaTl3

Molecular Weight

752.06 g/mol

InChI

InChI=1S/La.3Tl

InChI Key

CCOKIJTUOBUGIH-UHFFFAOYSA-N

Canonical SMILES

[La].[Tl].[Tl].[Tl]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71358321 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Key Functional Groups

  • Nitroaryl Hydrazone : The 2-nitrophenyl hydrazinylidene group suggests potential redox activity, particularly in nitro-group reduction reactions.

  • Cyclohexadienone Core : The conjugated dienone system may participate in cycloaddition or electrophilic aromatic substitution.

  • Methyl Substituents : Electron-donating methyl groups at positions 2 and 6 could influence regioselectivity in reactions.

Computed Reactivity Descriptors

PropertyValueImplication for Reactivity
Hydrogen Bond Donors 1Limited hydrogen-bonding capacity.
Hydrogen Bond Acceptors 5High potential for polar interactions.
Rotatable Bonds 2Moderate conformational flexibility.
Topological Polar Surface Area 87.3 ŲSuggests moderate solubility in polar solvents.
XLogP3-AA 3.3Moderate lipophilicity; likely membrane-permeable.

Hypothetical Reaction Pathways

While explicit reaction data for this compound is absent in the sources, its structure implies plausible reactivity:

Pathway 1: Nitro-Group Reduction

The nitro group (─NO₂) could undergo reduction to an amine (─NH₂) under catalytic hydrogenation (H₂/Pd-C) or using reducing agents like Sn/HCl:

C14H13N3O3ReductionC14H15N3O+H2O\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_3 \xrightarrow{\text{Reduction}} \text{C}_{14}\text{H}_{15}\text{N}_3\text{O} + \text{H}_2\text{O}

Expected Product : 4-[(2-aminophenyl)hydrazinylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one.

Pathway 2: Hydrazone Condensation

The hydrazinylidene group may act as a nucleophile, reacting with carbonyl compounds (e.g., aldehydes) to form Schiff bases:

Hydrazone+RCHORCH=N─NH─(aryl)+H2O\text{Hydrazone} + \text{RCHO} \rightarrow \text{RCH=N─NH─(aryl)} + \text{H}_2\text{O}

Pathway 3: Dienone Cycloaddition

The conjugated dienone system could engage in Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

Dienone+DienophileBicyclic Adduct\text{Dienone} + \text{Dienophile} \rightarrow \text{Bicyclic Adduct}

Comparative Reactivity with Analogues

A structurally related compound (CCG-100758, Row 36 in ) shares a nitro-substituted hydrazinylidene motif but differs in substituents:

PropertyCID 71351361CCG-100758 (Row 36, )
Molecular Formula C₁₄H₁₃N₃O₃C₁₇H₁₉N₃O₆
XLogP3-AA 3.31.84 (higher polarity)
Key Functional Groups Nitroaryl hydrazoneMethyl ester, additional methoxy groups

This comparison highlights how ester groups in CCG-100758 enhance polarity, potentially altering solubility and reaction kinetics compared to CID 71351361.

Analytical Considerations

The fragmentation pattern of CID 71351361 (observed via mass spectrometry ) could serve as a "barcode" for reaction monitoring. For example:

  • Parent Ion : m/z 271.27 ([M]⁺).

  • Key Fragments :

    • m/z 226 (loss of NO₂, ~45 Da).

    • m/z 180 (cleavage of hydrazone bond).

Limitations and Research Gaps

  • No experimental reaction data for CID 71351361 was found in the provided sources.

  • Predictive analysis relies on computational descriptors and structural analogues.

  • Further studies (e.g., kinetic assays, synthetic trials) are needed to validate hypothesized pathways.

Scientific Research Applications

CID 71358321 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of CID 71358321 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71358321, a comparative analysis with structurally or functionally analogous compounds is essential. Below, we outline key parameters for comparison, leveraging methodologies and datasets from the provided evidence:

Structural and Physicochemical Properties

Structural comparisons often rely on molecular descriptors such as molecular weight, solubility, and log $ S $ (aqueous solubility). For example:

Parameter This compound* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 1761-61-1 (CID 72863)
Molecular Formula Not reported C${44}$H${64}$O$_{14}$ C${45}$H${66}$O$_{14}$ C$7$H$5$BrO$_2$
Molecular Weight (g/mol) Not reported 840.96 854.99 201.02
Solubility (mg/mL) Not reported Not available Not available 0.687
Log $ S $ (ESOL) Not reported Not available Not available -2.47

The above table illustrates comparative frameworks used in existing studies.

Structural similarities can be further analyzed using techniques like in-source Collision-Induced Dissociation (CID), which differentiates isomers (e.g., ginsenosides) by their fragmentation patterns in mass spectrometry . For this compound, analogous methods could resolve its stereochemistry or functional groups relative to derivatives like oscillatoxins or brominated aromatic compounds .

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